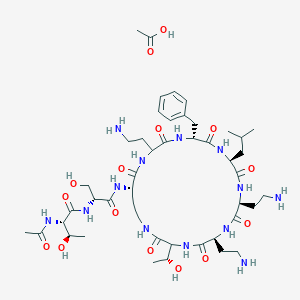

![molecular formula C7H2Cl3N3 B8095326 2,4,7-Trichloropyrido[3,2-D]pyrimidine](/img/structure/B8095326.png)

2,4,7-Trichloropyrido[3,2-D]pyrimidine

Descripción general

Descripción

2,4,7-Trichloropyrido[3,2-D]pyrimidine is a chemical compound with the molecular formula C7H2Cl3N3 and a molecular weight of 234.47 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

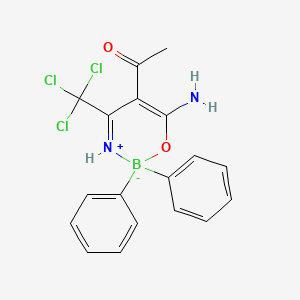

The synthesis of 2,4,7-Trichloropyrido[3,2-D]pyrimidine involves a reaction with phosphorus oxychloride and phosphorus pentachloride. The mixture is heated by microwave irradiation at 160 °C for 2 hours .Molecular Structure Analysis

The InChI code for 2,4,7-Trichloropyrido[3,2-D]pyrimidine is 1S/C7H2Cl3N3/c8-4-2-1-3-5(9)12-7(10)13-6(3)11-4/h1-2H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

2,4,7-Trichloropyrido[3,2-D]pyrimidine is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

PI3K/mTOR Inhibitors

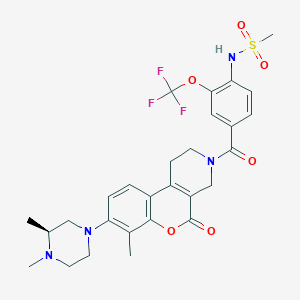

The compound has been used in the synthesis of novel PI3K/mTOR inhibitors . These inhibitors are significant in the field of oncology, as they can potentially suppress the growth of cancer cells by blocking the PI3K/mTOR pathway, which controls cell proliferation, growth, differentiation, protein synthesis, glucose metabolism, migration, and apoptosis .

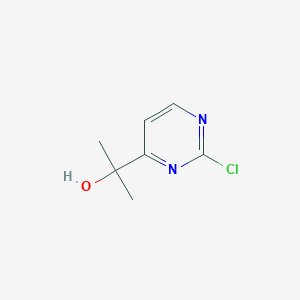

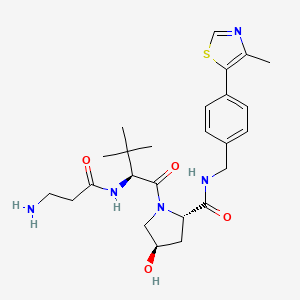

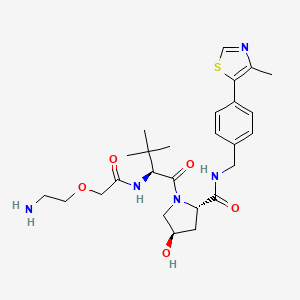

Preparation of AZD8055

2,4,7-Trichloropyrido[3,2-D]pyrimidine has been used in the preparation of AZD8055 . AZD8055 is a potent and selective inhibitor of mTOR kinase that has been utilized in clinical trials focused on the treatment of various types of cancers, including lymphomas, solid tumors, malignant glioma, and brainstem glioma .

Antimalarial Agents

Pyrido[3,2-d]pyrimidines, a class of compounds that includes 2,4,7-Trichloropyrido[3,2-D]pyrimidine, have been reported as potential antimalarial agents . They could provide a new approach to combat malaria, a disease that affects millions of people worldwide .

Tyrosine Kinase Inhibitors

This compound has also been reported as a potential tyrosine kinase inhibitor . Tyrosine kinases play a key role in the modulation of growth factor signaling, thus, their inhibitors are used in the treatment of diseases such as cancer .

Dihydrofolate Reductase Inhibitors

2,4,7-Trichloropyrido[3,2-D]pyrimidine is a potential dihydrofolate reductase inhibitor . These inhibitors are used in the treatment of cancer and bacterial infections, as they can interfere with cell growth by blocking the action of dihydrofolate reductase .

Anti-HCV Agents

The compound has been reported as a potential anti-HCV (Hepatitis C Virus) agent . This suggests its potential use in the development of new treatments for Hepatitis C, a viral infection that can lead to serious liver damage .

Immunosuppressive Drugs

Lastly, 2,4,7-Trichloropyrido[3,2-D]pyrimidine has been reported as a potential immunosuppressive drug . These drugs are used to reduce the body’s immune response, and are commonly used in organ transplantation to prevent rejection .

Mecanismo De Acción

Target of Action

The primary target of 2,4,7-Trichloropyrido[3,2-D]pyrimidine is the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine protein kinase that interacts with several proteins, forming two distinct complexes named mTOR complex 1 (mTORC1) and 2 (mTORC2), which regulate different cellular processes including metabolism, growth, proliferation, and survival .

Mode of Action

It is known to be involved in thephosphoinositide 3-kinase (PI3K) and mTOR pathways . The compound may interact with these targets, leading to changes in cellular processes such as metabolism, growth, and survival .

Biochemical Pathways

The compound affects the PI3K/Akt/mTOR pathway . This pathway is crucial for cell survival and growth, and its dysregulation is often associated with cancer. By targeting this pathway, 2,4,7-Trichloropyrido[3,2-D]pyrimidine can potentially influence a wide range of downstream effects, impacting cellular growth and survival .

Action Environment

The action, efficacy, and stability of 2,4,7-Trichloropyrido[3,2-D]pyrimidine can be influenced by various environmental factors. For instance, the compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Safety and Hazards

The safety information for 2,4,7-Trichloropyrido[3,2-D]pyrimidine indicates that it is a substance that requires caution when handling. Prolonged exposure should be avoided and dust or vapor should not be inhaled. It is recommended to use personal protective equipment and avoid getting the substance in eyes, on skin, or on clothing .

Propiedades

IUPAC Name |

2,4,7-trichloropyrido[3,2-d]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3N3/c8-3-1-4-5(11-2-3)6(9)13-7(10)12-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLALFCICPSCTQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1N=C(N=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((2,4-Dimethylthiazol-5-yl)methyl)-N-methyl-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B8095281.png)

![4-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B8095342.png)